molecular formula C16H14ClN3O4S B15219066 Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- CAS No. 65513-52-2

Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)-

Cat. No.: B15219066
CAS No.: 65513-52-2
M. Wt: 379.8 g/mol
InChI Key: MPTHIBFYVKIEQM-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes. The presence of the sulfonamide group in the molecule imparts significant biological activity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorobenzenesulfonyl chloride with 3-(2-methylphenyl)-2,5-dioxoimidazolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzenesulfonamide group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted benzenesulfonamides.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- has several scientific research applications:

    Medicinal Chemistry: Used as an enzyme inhibitor, particularly for carbonic anhydrase, which is involved in various physiological processes.

    Biological Research: Studied for its potential antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a building block in pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- involves the inhibition of specific enzymes. The sulfonamide group binds to the active site of the enzyme, preventing its normal function. This inhibition can disrupt various biological pathways, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonamide: A simpler analog with similar enzyme inhibitory properties.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a similar structure but different biological activity.

    Sulfanilamide: A well-known sulfonamide used as an antibiotic.

Uniqueness

Benzenesulfonamide, 3-chloro-4-(3-(2-methylphenyl)-2,5-dioxo-1-imidazolidinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific enzymes makes it a valuable compound for targeted therapeutic applications.

Properties

CAS No.

65513-52-2

Molecular Formula

C16H14ClN3O4S

Molecular Weight

379.8 g/mol

IUPAC Name

3-chloro-4-[3-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]benzenesulfonamide

InChI

InChI=1S/C16H14ClN3O4S/c1-10-4-2-3-5-13(10)19-9-15(21)20(16(19)22)14-7-6-11(8-12(14)17)25(18,23)24/h2-8H,9H2,1H3,(H2,18,23,24)

InChI Key

MPTHIBFYVKIEQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(=O)N(C2=O)C3=C(C=C(C=C3)S(=O)(=O)N)Cl

Origin of Product

United States

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